1-(3-Methoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol
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Overview
Description
1-(3-METHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzaldehyde with 2-(4-pyridyl)piperazine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3-METHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-METHOXYPHENYL)-2-[4-(PYRIDIN-3-YL)PIPERAZIN-1-YL]ETHAN-1-OL
- 1-(3-METHOXYPHENYL)-2-[4-(PYRIDIN-4-YL)PIPERAZIN-1-YL]ETHAN-1-OL
Uniqueness
1-(3-METHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to the specific positioning of the pyridinyl group on the piperazine ring. This structural feature can influence its binding affinity and selectivity towards certain molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H23N3O2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C18H23N3O2/c1-23-16-6-4-5-15(13-16)17(22)14-20-9-11-21(12-10-20)18-7-2-3-8-19-18/h2-8,13,17,22H,9-12,14H2,1H3 |
InChI Key |
HQQRMBLOUCRNLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=CC=N3)O |
Origin of Product |
United States |
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